N-(5-chloro-2-methoxyphenyl)-N'-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-N'-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide is a synthetic organic compound that belongs to the class of oxalamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide typically involves the following steps:
Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine precursor under controlled conditions.
Introduction of the chloro-methoxyphenyl group:
Attachment of the naphthyl group: The final step involves the coupling of the naphthyl group to the oxalamide backbone through a suitable linker, such as an ethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-N'-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, such as amines or alcohols.
Substitution: The chloro and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays and studies.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The chloro-methoxyphenyl and naphthyl groups may contribute to the compound’s binding affinity and specificity for certain enzymes or receptors. The oxalamide backbone may also play a role in stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
N1-(5-chloro-2-methoxyphenyl)-N2-(2-hydroxyethyl)oxalamide: Lacks the naphthyl group, which may affect its chemical properties and applications.
N1-(5-chloro-2-methoxyphenyl)-N2-(2-hydroxy-2-(phenyl)ethyl)oxalamide: Contains a phenyl group instead of a naphthyl group, which may influence its reactivity and biological activity.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-N'-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide is unique due to the presence of both a chloro-methoxyphenyl group and a naphthyl group, which contribute to its distinctive chemical and biological properties
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-(2-hydroxy-2-naphthalen-1-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4/c1-28-19-10-9-14(22)11-17(19)24-21(27)20(26)23-12-18(25)16-8-4-6-13-5-2-3-7-15(13)16/h2-11,18,25H,12H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCHGFKRXYDCJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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